molecular formula C6H2Cl3FO2S B1350567 2,4-Dichloro-5-fluorobenzenesulfonyl chloride CAS No. 874773-65-6

2,4-Dichloro-5-fluorobenzenesulfonyl chloride

Cat. No. B1350567
CAS RN: 874773-65-6
M. Wt: 263.5 g/mol
InChI Key: ZCMMZABUTDMFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-fluorobenzenesulfonyl chloride (DCFBSC) is an organosulfur compound widely used in the synthesis of organic compounds. It is a white, crystalline solid that is soluble in most organic solvents. DCFBSC is a versatile reagent with a number of applications in organic synthesis, such as the synthesis of amides, esters, and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

Activating Hydroxyl Groups for Biological Attachment

A study by Chang et al. (1992) discusses the use of fluorobenzenesulfonyl chloride derivatives as activating agents for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and Sepharose beads. This methodology is pivotal for bioselective separation applications, including the separation of human lymphocyte subsets and tumor cells from bone marrow, showcasing its therapeutic potential Chang et al., Bioconjugate chemistry, 1992.

Novel Synthetic Routes in Organic Chemistry

Du et al. (2005) reported an alternative synthesis for chloro-fluoro-nitrobenzenesulfonyl chloride, a compound used as a key intermediate in the preparation of pesticides. Their work presents a more cost-effective route, potentially impacting the production of agricultural chemicals Du et al., Organic Preparations and Procedures International, 2005.

Photochemical and Advanced Oxidation Processes

Tang and Dolbier (2015) explored the use of fluoroalkylsulfonyl chlorides in photochemical conditions, leading to the synthesis of α-chloro-β-fluoroalkylcarbonyl products. This process has implications for the functionalization of organic compounds, demonstrating the role of these reagents in facilitating novel chemical transformations Tang and Dolbier, Angewandte Chemie, 2015.

Environmental Chemistry and AOPs

Yuan et al. (2011) investigated the effects of chloride ion on the degradation of azo dyes in advanced oxidation processes (AOPs), providing insights into the environmental fate of chlorinated organic compounds. This research has environmental implications, particularly in the treatment of wastewater containing azo dyes Yuan et al., Journal of hazardous materials, 2011.

Applications in Fluorine Chemistry

Research on the dehydrogenation of saturated CC and BN bonds at metal centers by Tang et al. (2010) showcases the utility of N-heterocyclic carbene stabilized metal complexes in organic synthesis and material science. Their work highlights the versatility of fluorobenzene derivatives in facilitating complex chemical transformations Tang et al., Journal of the American Chemical Society, 2010.

properties

IUPAC Name

2,4-dichloro-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMMZABUTDMFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378838
Record name 2,4-dichloro-5-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluorobenzenesulfonyl chloride

CAS RN

874773-65-6
Record name 2,4-dichloro-5-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.